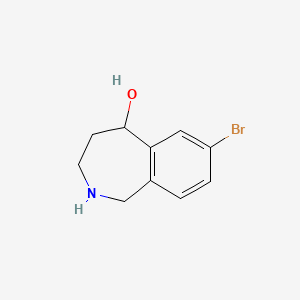
7-bromo-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-bromo-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol: is a chemical compound that belongs to the class of benzazepines. This compound is characterized by the presence of a bromine atom at the 7th position and a hydroxyl group at the 5th position on the benzazepine ring. Benzazepines are known for their diverse pharmacological activities, making them of significant interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol typically involves the bromination of a precursor compound followed by cyclization and hydroxylation steps. One common method involves the bromination of 2,3,4,5-tetrahydro-1H-2-benzazepine using bromine or N-bromosuccinimide (NBS) under controlled conditions. The brominated intermediate is then subjected to cyclization and hydroxylation to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The bromine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Azides, nitriles
Scientific Research Applications
Chemistry: In chemistry, 7-bromo-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in the investigation of its interactions with biological targets. It can be used as a probe to study enzyme mechanisms and receptor binding .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Benzazepine derivatives have been studied for their anti-inflammatory, analgesic, and anticancer properties. This compound may exhibit similar pharmacological activities .
Industry: In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 7-bromo-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity. For example, it could act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
- 7-bromo-1,2,3,4-tetrahydro-benzo[b]azepin-5-one
- 3-bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one
- 7-bromo-5-phenyl-1,2-dihydro-3H-1,3,5-benztriazepin-2-one
Comparison: Compared to these similar compounds, 7-bromo-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol is unique due to the presence of the hydroxyl group at the 5th position. This functional group can significantly influence the compound’s reactivity and interactions with biological targets. Additionally, the bromine atom at the 7th position provides opportunities for further functionalization through substitution reactions .
Properties
Molecular Formula |
C10H12BrNO |
|---|---|
Molecular Weight |
242.11 g/mol |
IUPAC Name |
7-bromo-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol |
InChI |
InChI=1S/C10H12BrNO/c11-8-2-1-7-6-12-4-3-10(13)9(7)5-8/h1-2,5,10,12-13H,3-4,6H2 |
InChI Key |
IZNUDPIETSKKNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C(C1O)C=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


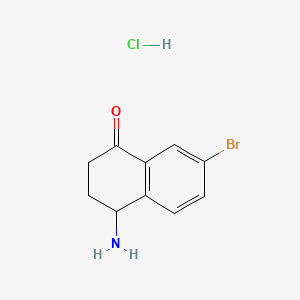
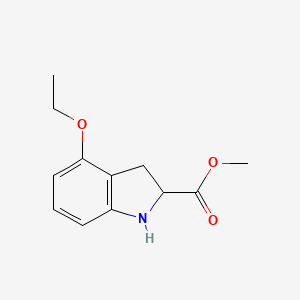

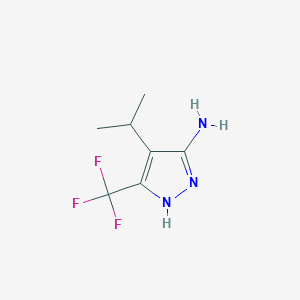
![rac-2-[(3aR,6aS)-octahydrocyclopenta[c]pyrrol-2-yl]ethan-1-amine dihydrochloride, cis](/img/structure/B13492358.png)
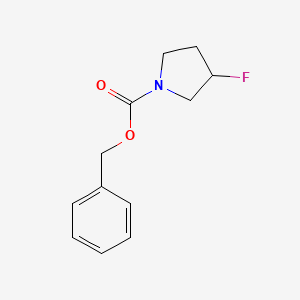
![N-methyl-2-[(3R)-pyrrolidin-3-yl]acetamide hydrochloride](/img/structure/B13492363.png)
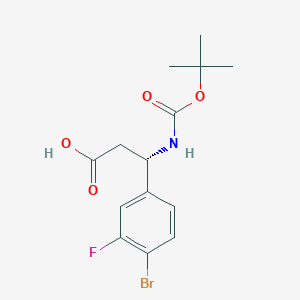
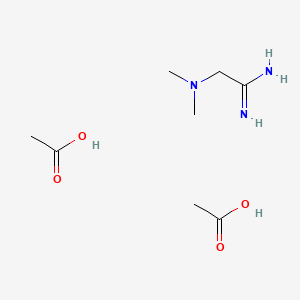
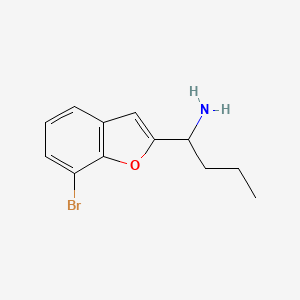

![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(trifluoromethoxy)propanoic acid](/img/structure/B13492387.png)
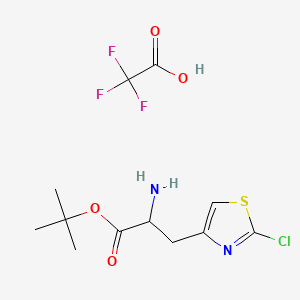
![benzyl [(1R)-1-(3-hydroxyphenyl)ethyl]carbamate](/img/structure/B13492410.png)
